molecular formula C6H4(CHO)2<br>C8H6O2<br>C8H6O2 B127526 Phthalaldehyde CAS No. 643-79-8

Phthalaldehyde

Cat. No. B127526
CAS RN: 643-79-8
M. Wt: 134.13 g/mol
InChI Key: ZWLUXSQADUDCSB-UHFFFAOYSA-N
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Description

Phthalaldehyde, often referred to as o-phthalaldehyde, is a chemical compound that has been extensively studied due to its unique properties and wide range of applications. It is known for its ability to react with primary amines in the presence of 2-mercaptoethanol to form highly fluorescent products, which allows for the detection of amino acids, peptides, and proteins in picomole quantities . This sensitivity and stability in aqueous buffers make it a valuable tool in biochemical assays.

Synthesis Analysis

The synthesis of poly(phthalaldehyde) (PPA) has been achieved through various polymerization methods. Anionic polymerization has been commonly used to synthesize end-capped PPA, which is known for its rapid depolymerization . Surprisingly, cationic polymerization initiated by boron trifluoride can produce cyclic PPA with high yield and purity. This cyclic form of PPA exhibits reversible opening and closing under polymerization conditions, which is a unique property that could be beneficial for lithographic applications . Additionally, a reproducible and scalable synthesis method for end-capped poly(phthalaldehydes) has been developed, providing control over the molecular weight and enabling the functionalization of end-caps .

Molecular Structure Analysis

The molecular structure of PPA is characterized by its polyacetal main chain, which allows for rapid depolymerization in the presence of an acid . The cyclic polymers formed through cationic polymerization lack end groups, which is speculated to enhance their stability . The structure of PPA is crucial for its thermomechanical properties and its ability to form well-defined nanochannels or nanopores when used in copolymers .

Chemical Reactions Analysis

Phthalaldehyde participates in various chemical reactions due to its aldehyde functional group. It has been used in the synthesis of phthalazinones via a palladium-catalyzed one-pot synthesis using paraformaldehyde as a carbon source . The compound also plays a role in the formation of phthalimidines through condensation with primary amines, involving a [1,5]-H sigmatropic rearrangement . Moreover, o-phthalaldehyde has been identified as a superior catalyst for the hydrolysis of organophosphorus compounds containing P(=O)-NH subunits .

Physical and Chemical Properties Analysis

Phthalaldehyde is a brittle white solid with a unique polymerization chemistry that allows it to be used as a responsive material in modern applications such as photoresists and thermal-scanning probe lithography . Its copolymerization with substituted benzaldehydes has expanded the range of functional phthalaldehyde polymers, enabling the synthesis of cross-linked, degradable polymer networks . The compound's ability to form covalent conjugates with a variety of biomolecules has also been exploited for bioconjugation and immobilization of phthalocyanines, which are used in photodynamic therapy .

Scientific Research Applications

Fluorogenic Detection of Primary Amines

  • Application : Phthalaldehyde, especially o-phthalaldehyde, is used in the detection of primary amines. It reacts with primary amines in the presence of 2-mercaptoethanol to form highly fluorescent products, enabling the detection of picomole quantities of amino acids, peptides, and proteins. This method is more sensitive than other detection methods like fluorescamine (Benson & Hare, 1975).

Chromatography

  • Application : o-Phthalaldehyde (OPT) has been employed as a non-specific reagent for resolving thin layer chromatograms. The use of OPT expands the range of reactive substances detectable under varied reaction conditions (Turner & Wightman, 1968).

Polymerization Chemistry

  • Application : o-Phthalaldehyde is unique in its ability to undergo chain-growth polymerization to form polyphthalaldehyde (PPA). This polymer is useful for its rapid depolymerization in acidic conditions and has applications in material sciences, including photoresists and thermal-scanning probe lithography (Wang & Diesendruck, 2018).

Protein Analysis

  • Application : A simple o-phthalaldehyde method for protein analysis in red cell membrane preparations has been developed. This method has advantages over previous methods in terms of the immediacy of fluorescence development and equal fluorescence intensity for similar amounts of proteins (Kutchai & Geddis, 1977).

Bioconjugation and Immobilization

  • Application : Phthalaldehyde-amine capture reactions have been used for the bioconjugation and immobilization of biomolecules like peptides, monosaccharides, lipids, and DNAs. This application is significant in the development of efficient photosensitizing systems for photodynamic therapy (Wong et al., 2020).

Copolymerization for Transient Devices

  • Application : The copolymerization of phthalaldehyde with aliphatic aldehydes is researched for its potential in creating transient devices or stimuli-responsive materials. This method enables the incorporation of various functionalities into polymers while maintaining favorable degradation properties (Engler et al., 2019).

Traceless Bioconjugation on Native Proteins

  • Application : ortho-Phthalaldehyde and its derivatives have been found effective for traceless and chemoselective bioconjugation on native proteins. This method offers advantages over existing protein labeling techniques, including a traceless process and fast reaction under physiological conditions (Tung et al., 2016).

Cholesterol Determination

  • Application : o-Phthalaldehyde has been used in a rapid method for determining cholesterol in plasma and tissue. This method is more sensitive and quicker than traditional methods, with the color developed being more stable (Rudel & Morris, 1973).

Functional Phthalaldehyde Polymers

  • Application : Functional phthalaldehyde polymers have been created by copolymerization with substituted benzaldehydes. This method enables the synthesis of degradable polymer networks through a simple and efficient two-step sequence, expanding the applications of phthalaldehyde in polymer science (Kaitz & Moore, 2013).

Safety And Hazards

Phthalaldehyde is toxic if swallowed and causes severe skin burns and eye damage . It may cause an allergic skin reaction and respiratory irritation . It is very toxic to aquatic life .

properties

IUPAC Name

phthalaldehyde
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InChI

InChI=1S/C8H6O2/c9-5-7-3-1-2-4-8(7)6-10/h1-6H
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InChI Key

ZWLUXSQADUDCSB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C=O)C=O
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Molecular Formula

Record name ORTHO-PHTHALALDEHYDE
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Related CAS

25750-62-3
Record name 1,2-Benzenedicarboxaldehyde, homopolymer
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DSSTOX Substance ID

DTXSID6032514
Record name 1,2-Benzenedicarboxaldehyde
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Molecular Weight

134.13 g/mol
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Physical Description

Pale yellow or colorless solid; [Merck Index] Yellow powder or lumps; [Alfa Aesar MSDS], YELLOW SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR.
Record name o-Phthalaldehyde
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Boiling Point

BP: 83 °C at 0.8 mm Hg
Record name o-Phthalaldehyde
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Flash Point

132 °C (270 °F) - closed cup, 132 °C c.c.
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Solubility

In water, 5 g/100 mL at 20 °C, Very soluble in ethyl ether, ethanol, Solubility in water, g/100ml at 20 °C: 3.8 (soluble)
Record name o-Phthalaldehyde
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Density

Density (at 20 °C): 1.13 g/cm³
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Vapor Density

Relative vapor density (air = 1): 4.6
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Vapor Pressure

0.0052 [mmHg], 0.0052 mm Hg at 21 °C (0.69 Pa), Vapor pressure, Pa at 25 °C: 0.6
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Product Name

o-Phthalaldehyde

Color/Form

Long, pale yellow needles from petroleum ether (MP 56-56.5 °C). Also reported as colorless powder (MP: 54 °C), Yellow needles or crystals from ligroin

CAS RN

643-79-8
Record name Phthalaldehyde
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Record name O-PHTHALALDEHYDE
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Melting Point

55.8 °C
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Synthesis routes and methods I

Procedure details

Four aliquots of the conjugate were hydrolyzed with concentrated HCl at 115° C. for 20 hours and analyzed for phenylalanine. The phenylalanine was quantified as the o-phthalaldehyde/2-mercaptoethanol derivative using reverse phase HPLC with a fluorescence detector (HPLC conditions as Example 24 except the eluent gradient was 12% to 80% methanol over 20 min. and then held at 80% for 5 min.). The o-phthalaldehyde derivative was prepared as given in Example 24. For a 25 μL aliquot of the conjugate, 26 nmoles phenylalanine were found. This corresponds to 0.26 μmoles BOCPheLeuPheLeuPhe on the conjugate.
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Synthesis routes and methods II

Procedure details

In a 1000-ml three-neck flask equipped with a thermometer, a reflux condenser and a stirrer were placed 50 g of o-xylylene oxide, 87.5 g of 60% by weight nitric acid, 163.8 g of water, and 198.8 g of acetic acid. The mixture was raised in temperature to 70° C. on an oil bath and was stirred under these conditions for 1 hour. After cooling, the reaction mixture was analyzed by gas chromatography to find that the raw material o-xylylene oxide was completely absent and that phthalaldehyde was formed in a yield of 86%. Phthalide was formed in a yield of 13% as a by-product. The obtained reaction mixture was extracted with two portions of toluene, the organic layer was distilled and thereby yielded phthalaldehyde in a yield of 70% on the basis of o-xylylene glycol. Gas chromatographic analysis revealed that phthalaldehyde had a purity of 99.0%.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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